N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide
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Overview
Description
2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps. One common method includes the condensation of a pyridylcarbonyl compound with a thiophene derivative under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar compounds to 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE include other thiophene derivatives such as:
- 2-({[(4-TERT-BUTYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
- 2-({[(3-PYRIDINYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C18H20N4O2S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2S2/c19-15(23)14-12-5-3-1-2-4-6-13(12)26-17(14)22-18(25)21-16(24)11-7-9-20-10-8-11/h7-10H,1-6H2,(H2,19,23)(H2,21,22,24,25) |
InChI Key |
HQHSEQLYRWXQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=NC=C3)C(=O)N |
Origin of Product |
United States |
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